

Application Note: Gas Chromatographic Analysis of Bromotrifluoromethane (CBrF3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrifluoromethane*

Cat. No.: *B1217167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a colorless, odorless, non-combustible gas.^{[1][2][3]} Historically, it was widely used as a fire suppression agent for high-value assets such as mainframe computers, telecommunication facilities, and in aircraft and military vehicles.^[3] However, due to its high ozone-depleting potential, its production was phased out under the Montreal Protocol.^{[1][4]} Accurate and reliable analytical methods are crucial for monitoring its purity, detecting impurities, and analyzing atmospheric samples. Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like CBrF3.^[3] This application note provides detailed protocols and conditions for the analysis of **Bromotrifluoromethane** using gas chromatography.

Quantitative Data Summary

The following table summarizes typical gas chromatography conditions for the analysis of CBrF3, compiled from various established methods.

Parameter	Condition 1	Condition 2 (NIOSH Method 1017)
Column	7.34 m x 3.175 mm OD, 1% SP-1000 on Carbopack B (60/80 mesh)[5]	Packed column (specifics not detailed in abstract)[1][2]
Carrier Gas	Helium[5]	Not specified
Flow Rate	30 cc/min[5]	Not specified
Oven Temperature	Initial: 40°C for 6 min; Ramp: 10°C/min to 180°C; Hold: 10 min[5]	Isothermal (temperature not specified)
Injector Temperature	200°C[5]	Not specified
Detector	Flame Ionization Detector (FID)[5]	Flame Ionization Detector (FID)[1][2][3]
Detector Temperature	250°C[5]	Not specified
Sample Type	Liquid phase of Halon 1301[5]	Air[1][2]
Detection Limit	Not specified	0.05 mg/sample[1][2]
Working Range	Not specified	330 to 3000 ppm for a 1-liter air sample[1][2]

Experimental Protocols

Protocol 1: Purity Analysis of Bromotrifluoromethane (CBrF₃)

This protocol is adapted from methods used for determining the purity of Halon 1301.[5]

1. Instrumentation and Materials:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Chromatographic column: 7.34 m x 3.175 mm OD packed with 1% SP-1000 on Carbopack B (60/80 mesh).[5]

- Carrier gas: Helium, chromatographic grade.
- Sample introduction: Gas-tight syringe.
- Data acquisition system.
- CBrF₃ standard of known purity.

2. Chromatographic Conditions:

- Carrier Gas Flow Rate: 30 cc/min.[5]
- Injector Temperature: 200°C.[5]
- Detector Temperature: 250°C.[5]
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 6 minutes.[5]
 - Ramp: Increase temperature by 10°C per minute to a final temperature of 180°C.[5]
 - Final hold: Hold at 180°C for 10 minutes.[5]

3. Procedure:

- Standardization:
 - Inject a known volume of the CBrF₃ purity standard into the gas chromatograph.
 - Record the chromatogram and determine the retention time and peak area of the CBrF₃ peak.
- Sample Preparation:
 - For liquid-phase samples, carefully transfer the sample to an evacuated 125-cc gas dispersion tube.[5]
 - Allow the sample to vaporize and equilibrate to atmospheric pressure.[5]

- Sample Injection:
 - Using a gas-tight syringe, withdraw a 0.25 to 0.5 cc sample from the gas dispersion tube and inject it into the GC.[5]
- Data Analysis:
 - Record the chromatogram of the sample.
 - Identify the CBrF₃ peak based on the retention time obtained from the standard.
 - Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Analysis of Bromotrifluoromethane in Air (Based on NIOSH Method 1017)

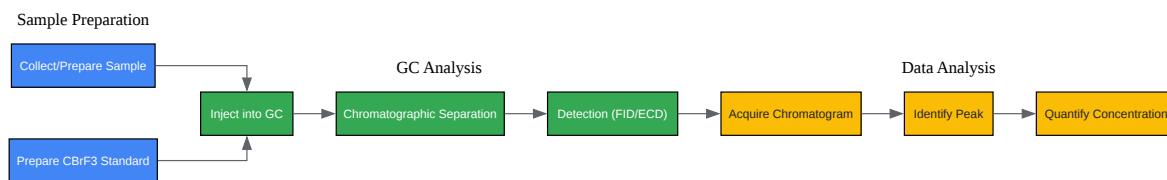
This protocol is a general guideline based on the principles of NIOSH Method 1017 for analyzing CBrF₃ in air samples.[1][2]

1. Instrumentation and Materials:

- Gas chromatograph with a Flame Ionization Detector (FID).[1][2]
- Suitable chromatographic column for separating CBrF₃ from other air components.
- Air sampling bags or sorbent tubes for sample collection.
- Gas-tight syringe for injection.
- Data acquisition system.
- Certified CBrF₃ gas standard in air.

2. Chromatographic Conditions:

- Detector: Flame Ionization Detector (FID).[1][2] While FID is specified in NIOSH 1017, for trace-level analysis, an Electron Capture Detector (ECD) is often preferred due to its higher


sensitivity to halogenated compounds.[3]

- Oven Temperature: An isothermal or programmed temperature method should be developed to achieve optimal separation.
- Carrier Gas and Flow Rate: Typically Helium or Nitrogen, with the flow rate optimized for the column dimensions.

3. Procedure:

- Calibration:
 - Prepare a series of calibration standards by diluting the certified CBrF₃ gas standard in air to concentrations spanning the expected sample range.
 - Inject each standard and record the chromatograms to generate a calibration curve of peak area versus concentration.
- Sample Collection:
 - Collect air samples from the desired location using appropriate air sampling bags or sorbent tubes.
- Sample Analysis:
 - Inject a known volume of the air sample into the GC.
 - Record the chromatogram.
- Data Analysis:
 - Identify the CBrF₃ peak by its retention time.
 - Quantify the concentration of CBrF₃ in the sample by comparing its peak area to the calibration curve.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CBrF3 analysis.

[Click to download full resolution via product page](#)

Caption: Key GC parameter relationships for CBrF3 analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Bromotrifluoromethane | 75-63-8 [smolecule.com]
- 2. Bromotrifluoromethane | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromotrifluoromethane | 75-63-8 | Benchchem [benchchem.com]
- 4. agas.com [agas.com]
- 5. kelid1.ir [kelid1.ir]
- To cite this document: BenchChem. [Application Note: Gas Chromatographic Analysis of Bromotrifluoromethane (CBrF3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217167#gas-chromatography-conditions-for-cbrf3-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com